Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound featuring a unique chromeno-pyrrol scaffold
Preparation Methods
The synthesis of methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents include pyrimidine derivatives, benzoic acid, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidinyl and benzoate moieties.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Scientific Research Applications
Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It binds to the active sites of these enzymes, inhibiting their activity and leading to altered cellular processes. The pathways involved often include apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrrol derivatives and pyrimidine-based molecules. Compared to these, methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific structural configuration, which enhances its binding affinity and selectivity towards certain biological targets. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C23H15N3O5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 4-(3,9-dioxo-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
InChI |
InChI=1S/C23H15N3O5/c1-30-22(29)14-9-7-13(8-10-14)18-17-19(27)15-5-2-3-6-16(15)31-20(17)21(28)26(18)23-24-11-4-12-25-23/h2-12,18H,1H3 |
InChI Key |
XIERTLTXSYLDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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